(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a pyridine ring, and a piperidine ring connected through a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Propenone Linker: This can be achieved through a Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and 3-(pyridin-4-yloxy)piperidin-1-yl)acetone under basic conditions.
Cyclization and Functional Group Interconversion: The intermediate product is then subjected to cyclization and functional group interconversion to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The propenone linker can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the pyridine ring.
(E)-3-(pyridin-4-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one: Contains an additional pyridine ring.
Uniqueness
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both furan and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(6-5-14-4-2-12-21-14)19-11-1-3-16(13-19)22-15-7-9-18-10-8-15/h2,4-10,12,16H,1,3,11,13H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJUBVIOENAMMZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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